molecular formula C22H41Br3O2 B14185612 2-Octyldodecyl tribromoacetate CAS No. 922721-98-0

2-Octyldodecyl tribromoacetate

Cat. No.: B14185612
CAS No.: 922721-98-0
M. Wt: 577.3 g/mol
InChI Key: ZJYWNCWMIOQHNZ-UHFFFAOYSA-N
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Description

2-Octyldodecyl tribromoacetate is an organic compound with the molecular formula C22H41Br3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl tribromoacetate typically involves the esterification of 2-octyldodecanol with tribromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and separation can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl tribromoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octyldodecyl tribromoacetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-Octyldodecyl tribromoacetate involves its interaction with specific molecular targets, leading to various biological effects. The tribromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyldodecyl tribromoacetate is unique due to the combination of a long alkyl chain and a tribromoacetate group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

922721-98-0

Molecular Formula

C22H41Br3O2

Molecular Weight

577.3 g/mol

IUPAC Name

2-octyldodecyl 2,2,2-tribromoacetate

InChI

InChI=1S/C22H41Br3O2/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-27-21(26)22(23,24)25/h20H,3-19H2,1-2H3

InChI Key

ZJYWNCWMIOQHNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(Br)(Br)Br

Origin of Product

United States

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